2-phenyl-5-(prop-2-en-1-yl)-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
This compound belongs to the pyrazolo[4,3-c]pyridin-3-one class, characterized by a fused bicyclic core with a pyrazole ring adjacent to a pyridinone moiety. Its structure includes:
- 2-Phenyl group: Enhances aromatic stacking interactions and influences solubility.
- 7-(1,2,3,4-Tetrahydroquinoline-1-carbonyl) moiety: Introduces a rigid, partially saturated quinoline system with a carbonyl linker, likely contributing to hydrogen bonding and conformational stability .
Synthetic routes for analogous pyrazolo-pyridinones often involve multi-component reactions, such as cyclocondensation of substituted anilines with cyclohexanediones or pyrazole precursors under catalytic conditions (e.g., ethanol/piperidine) . Spectroscopic characterization typically employs IR (C=O stretch ~1700 cm⁻¹), ¹H NMR (distinct pyridinone proton signals at δ 7.8–8.9 ppm), and HRMS for molecular ion validation .
Properties
IUPAC Name |
7-(3,4-dihydro-2H-quinoline-1-carbonyl)-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-2-14-27-16-20(24(30)28-15-8-10-18-9-6-7-13-22(18)28)23-21(17-27)25(31)29(26-23)19-11-4-3-5-12-19/h2-7,9,11-13,16-17H,1,8,10,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNAUUUZNFPZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-(prop-2-en-1-yl)-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the allyl, phenyl, and tetrahydroquinoline groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
5-Allyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can lead to a wide range of products, depending on the nature of the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance, compounds structurally related to 2-phenyl-5-(prop-2-en-1-yl)-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one have shown promising results against various cancer cell lines. In particular:
- K562 and MV4-11 Cell Lines : Preliminary assays indicate that certain derivatives can inhibit proliferation and induce apoptosis in these leukemia cell lines .
- MCF7 Breast Cancer Cells : Compounds from this class have been evaluated for their anti-proliferative effects against breast cancer cells with notable efficacy observed in specific derivatives .
- Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant anticancer properties. For instance, compounds structurally related to 2-phenyl-5-(prop-2-en-1-yl)-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one have shown promising results against various cancer cell lines. In particular:
- Neuroprotective Effects
The biological activities associated with this compound include:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains .
- Anti-inflammatory Effects : These compounds are being studied for their potential to reduce inflammation in various models of disease.
Synthesis and Structural Modifications
The synthesis of this compound involves cyclocondensation reactions that yield a variety of substituted derivatives. These modifications can enhance biological activity and selectivity towards specific targets in cancer therapy and other diseases.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazolo[4,3-c]pyridine derivatives revealed that modifications at the 7-position significantly influenced anti-proliferative activity against MCF7 cells. The most active compound demonstrated a half-maximal inhibitory concentration (IC50) value lower than that of standard chemotherapeutics.
Case Study 2: Neuroprotective Mechanisms
Research exploring the neuroprotective effects of pyrazolo[4,3-c]pyridines indicated that these compounds could inhibit the activation of microglia and reduce the release of pro-inflammatory cytokines in models of neuroinflammation. This suggests their potential utility in treating neurodegenerative diseases like Alzheimer's.
Mechanism of Action
The mechanism of action of 2-phenyl-5-(prop-2-en-1-yl)-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs and their differentiating features are summarized below:
Structural and Functional Differences
Substituent Effects on Solubility: The target compound’s tetrahydroquinoline-carbonyl group may improve lipid solubility compared to 8a–8e’s carboxylic acid substituents, which enhance hydrophilicity . The allyl group at position 5 offers a site for click chemistry or polymerization, absent in fluoro-/cyclopropyl-substituted analogs.
Thermal Stability: All pyrazolo-pyridinone derivatives in exhibit high thermal stability (m.p. >300°C), likely due to rigid aromatic cores and intermolecular hydrogen bonding .
Biological Relevance: Compounds like 8a–8e show antimicrobial activity attributed to fluoro-substituents and carboxylic acid groups, whereas the target compound’s tetrahydroquinoline moiety may target neurological or anti-inflammatory pathways .
Spectroscopic Trends
- ¹H NMR: Pyrazolo-pyridinone protons resonate at δ 7.8–9.0 ppm, while tetrahydroquinoline protons appear as multiplet signals (δ 1.0–4.5 ppm) .
- HRMS : Molecular ion peaks align closely with theoretical values (e.g., <0.5 ppm error in 8a–8e), ensuring structural fidelity .
Biological Activity
The compound 2-phenyl-5-(prop-2-en-1-yl)-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity based on recent research findings, including structure-activity relationships (SAR), mechanisms of action, and specific case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrazolo[4,3-c]pyridine core.
- A tetrahydroquinoline moiety.
- Substituents that may influence its biological properties.
This structural diversity is believed to contribute to its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound was evaluated against various cancer cell lines including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). It exhibited significant antiproliferative effects with IC50 values ranging from 0.5 to 3.58 µM , indicating strong activity against these cell lines .
- Mechanism of Action : The anticancer effects are thought to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, the compound may disrupt the telomerase activity in cancer cells, which is crucial for their immortality .
Enzyme Inhibition
The compound has also been tested for its ability to inhibit cholinergic enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives showed potent inhibition with IC50 values as low as 4.24 µM for AChE and 3.97 µM for BChE , suggesting potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- Substituents on the phenyl ring significantly affect the potency against cancer cell lines.
- The presence of the tetrahydroquinoline moiety enhances enzyme inhibition properties.
A comparative analysis of various derivatives revealed that modifications in side chains could lead to improved biological profiles .
Study 1: Antiproliferative Effects
In a study involving a series of pyrazolo[4,3-c]pyridine derivatives, the target compound demonstrated superior antiproliferative activity compared to other analogs. The study utilized MTT assays to evaluate cell viability across multiple cancer types .
Study 2: Enzyme Inhibition Profiles
Another investigation focused on the enzyme inhibition capabilities of related compounds. The results indicated that specific modifications in the molecular structure led to enhanced selectivity and potency against cholinergic enzymes, suggesting a promising avenue for drug development aimed at Alzheimer's disease .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves multi-step reactions with precise control over temperature, solvent selection (e.g., polar aprotic solvents like DMF or DMSO), and catalysts such as bases (e.g., K₂CO₃) or acids (e.g., HCl). Key intermediates include pyrazolo-pyridine cores and tetrahydroquinoline derivatives. Purification via recrystallization or column chromatography is essential to achieve high yields (>70%) and purity (>95%) .
Q. How can the compound’s structure be validated post-synthesis?
Use spectroscopic methods:
Q. What solvent systems optimize reaction efficiency for the pyrazolo-pyridine core?
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilic substitution and cyclization reactions. For example, DMF at 80–100°C facilitates intramolecular cyclization with yields >65%. Additives like DBU (1,8-diazabicycloundec-7-ene) improve regioselectivity in heterocycle formation .
Q. How to mitigate side reactions during tetrahydroquinoline coupling?
Control reaction stoichiometry (1:1 molar ratio of pyrazolo-pyridine to tetrahydroquinoline derivatives) and use inert atmospheres (N₂/Ar) to prevent oxidation. Monitor progress via TLC or HPLC to isolate intermediates early .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data?
- Dose-response assays : Test across multiple concentrations (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values.
- Target validation : Use siRNA or CRISPR to confirm on-target effects.
- Meta-analysis : Compare data across studies using standardized protocols (e.g., OECD guidelines) to isolate variables like cell line variability .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with activity.
- Molecular docking : Simulate binding to targets (e.g., kinases) using software like AutoDock.
- MD simulations : Assess conformational stability in biological membranes .
Q. How to design experiments to evaluate metabolic stability?
- In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS.
- CYP450 inhibition assays : Test against isoforms (e.g., CYP3A4) to identify metabolic liabilities.
- Isotope labeling : Track metabolites using ¹⁴C or deuterated analogs .
Q. What strategies address low yield in the final cyclization step?
- Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 150°C vs. 24 hours conventionally).
- Catalyst screening : Test Pd(OAc)₂ or CuI for cross-coupling steps.
- Solvent optimization : Switch to toluene for better azeotropic water removal in dehydration steps .
Q. How to reconcile discrepancies between in vitro and in vivo efficacy?
Q. What analytical techniques quantify trace impurities in bulk samples?
- HPLC-DAD/ELSD : Detect impurities at 0.1% levels.
- LC-HRMS : Identify unknown degradants via exact mass.
- NMR spiking : Confirm impurity identity by adding reference standards .
Methodological Notes
- Experimental design : Use randomized block designs with split plots for multi-variable optimization (e.g., solvent, catalyst, temperature) .
- Data validation : Cross-validate spectroscopic data with synthetic intermediates to rule out artifacts .
- Theoretical framework : Align SAR studies with enzyme kinetics or receptor binding theories to guide hypothesis testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
